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Introduction
DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases

(HATs) p300 and CREB-binding protein (CBP). These enzymes play a crucial role in epigenetic

regulation by acetylating histone proteins, which leads to a more open chromatin structure and

facilitates gene transcription. Dysregulation of p300/CBP activity is implicated in various

diseases, particularly in cancer, including leukemia. DCH36_06 exerts its anti-tumor effects by

inhibiting the catalytic activity of p300/CBP, leading to decreased histone acetylation, cell cycle

arrest, and apoptosis in cancer cells. These application notes provide a comprehensive

overview of the use of DCH36_06 as a tool to study epigenetic regulation and outlines detailed

protocols for its characterization in a research setting.

Mechanism of Action
DCH36_06 selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting these

enzymes, DCH36_06 prevents the transfer of acetyl groups to lysine residues on histone tails,

such as H3K18. This results in a more condensed chromatin state (heterochromatin) at specific

gene loci, leading to the transcriptional repression of key oncogenes like MYC and HIF1A. The

downstream effects include the induction of cell cycle arrest, primarily at the G1 phase, and the

activation of the intrinsic apoptotic pathway.
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Caption: Mechanism of action of DCH36_06.
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Quantitative Data
The following tables summarize the key quantitative data for DCH36_06.

Table 1: In Vitro Inhibitory Activity of DCH36_06

Target IC50 (µM)

p300 0.6

CBP 3.2

Table 2: Anti-proliferative Activity of DCH36_06 in Leukemia Cell Lines

Cell Line IC50 (µM)

CEM Single-digit µM range

MOLT3 Single-digit µM range

MOLT4 Single-digit µM range

Jurkat Single-digit µM range

MV4-11 Single-digit µM range

THP-1 Single-digit µM range

RS4;11 Single-digit µM range

KOPN8 Single-digit µM range

Kasumi-1 Single-digit µM range

K562 Single-digit µM range

Table 3: In Vivo Efficacy of DCH36_06

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Dosage Route Schedule Outcome

Leukemic

Xenograft (mice)
25-50 mg/kg

Intraperitoneal

injection

Every two days

for 20 days

Significant

reduction in

tumor growth

Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of DCH36_06.
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Caption: Workflow for DCH36_06 studies.
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Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of DCH36_06 on leukemia cell

lines.[1][2][3]

Materials:

Leukemia cell lines (e.g., MOLT-4, MV4-11)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

DCH36_06 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Plate reader

Procedure:

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of

complete medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Prepare serial dilutions of DCH36_06 in complete medium. The final concentrations should

typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

Add 100 µL of the DCH36_06 dilutions or vehicle control to the respective wells.

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using appropriate software.

Western Blot for Histone Acetylation
This protocol is to assess the effect of DCH36_06 on the levels of acetylated histone H3 at

lysine 18 (H3K18ac).[4][5]

Materials:

Leukemia cells treated with DCH36_06 (e.g., 5 µM for 24 hours) and untreated controls.

RIPA buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and running buffer.

PVDF membrane.

Transfer buffer.

Blocking buffer (5% non-fat milk or BSA in TBST).

Primary antibodies: anti-H3K18ac, anti-total Histone H3.

HRP-conjugated secondary antibody.

ECL detection reagent.

Procedure:

Lyse the treated and untreated cells in RIPA buffer.
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Determine the protein concentration of the lysates using the BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins on a 15% SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H3K18ac antibody (typically 1:1000 dilution)

overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an ECL detection system.

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to determine if DCH36_06 treatment leads to decreased histone acetylation at

the promoter regions of target genes like MYC and HIF1A.[6][7][8]

Materials:

Leukemia cells treated with DCH36_06 and untreated controls.

Formaldehyde (1% final concentration).

Glycine (0.125 M final concentration).

ChIP lysis buffer.

Sonicator.

Anti-H3K18ac antibody.
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Protein A/G magnetic beads.

ChIP wash buffers.

Elution buffer.

Proteinase K.

DNA purification kit.

SYBR Green qPCR master mix.

Primers for the MYC and HIF1A promoter regions.

Procedure:

Cross-link proteins to DNA in treated and untreated cells by adding formaldehyde to the

culture medium and incubating for 10 minutes at room temperature.

Quench the cross-linking reaction with glycine.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

Immunoprecipitate the chromatin with an anti-H3K18ac antibody overnight at 4°C. Use a

non-specific IgG as a negative control.

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads and reverse the cross-links by heating.

Treat with Proteinase K to digest proteins and purify the DNA.

Perform qPCR using primers specific for the promoter regions of MYC and HIF1A.

Analyze the data as a percentage of input to determine the relative enrichment of H3K18ac

at the target gene promoters.
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Gene Expression Analysis (RT-qPCR)
This protocol is to measure the changes in mRNA levels of MYC and HIF1A following treatment

with DCH36_06.[9]

Materials:

Leukemia cells treated with DCH36_06 and untreated controls.

RNA extraction kit.

cDNA synthesis kit.

SYBR Green qPCR master mix.

Primers for MYC, HIF1A, and a housekeeping gene (e.g., GAPDH or ACTB).

Procedure:

Extract total RNA from treated and untreated cells using a commercial kit.

Assess RNA quality and quantity.

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Perform qPCR using primers for MYC, HIF1A, and the housekeeping gene.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and relative to the untreated control.

Signaling Pathway of p300/CBP in Leukemia and
DCH36_06 Intervention
In many leukemias, transcription factors such as MYC and HIF1α are overactive and drive cell

proliferation and survival. These transcription factors recruit the co-activators p300 and CBP,

which acetylate histones at the promoters of target genes, leading to their transcriptional

activation. DCH36_06 disrupts this process by inhibiting p300/CBP, thereby preventing the

acetylation of histones and the subsequent transcription of these oncogenes.
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p300/CBP Signaling in Leukemia and DCH36_06 Action
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Caption: p300/CBP in leukemia and DCH36_06.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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